BenchChemオンラインストアへようこそ!

4-Iodo-3-methylbenzamide

Drug design Scaffold hopping Regioisomer selectivity

4-Iodo-3-methylbenzamide (CAS 933672-34-5) is a di-substituted benzamide building block (C₈H₈INO, MW 261.06 g/mol) featuring an iodine atom at the 4-position and a methyl group at the 3-position of the benzamide ring. The compound carries the MDL identifier MFCD18089693 and is catalogued under ChemSpider ID 35454424.

Molecular Formula C8H8INO
Molecular Weight 261.062
CAS No. 933672-34-5
Cat. No. B2475995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-3-methylbenzamide
CAS933672-34-5
Molecular FormulaC8H8INO
Molecular Weight261.062
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)N)I
InChIInChI=1S/C8H8INO/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H2,10,11)
InChIKeyBCEBYFXAPVEKEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-3-methylbenzamide (CAS 933672-34-5): Baseline Physicochemical and Structural Profile for Research Procurement


4-Iodo-3-methylbenzamide (CAS 933672-34-5) is a di-substituted benzamide building block (C₈H₈INO, MW 261.06 g/mol) featuring an iodine atom at the 4-position and a methyl group at the 3-position of the benzamide ring . The compound carries the MDL identifier MFCD18089693 and is catalogued under ChemSpider ID 35454424 [1]. Commercially, it is supplied at 95% (AKSci) or 98% (Leyan) purity for research and development use only, with a predicted LogP of approximately 1.70 . This substitution pattern distinguishes it from other iodo-methylbenzamide regioisomers such as 3-iodo-4-methylbenzamide (CAS 269411-70-3), 5-iodo-2-methylbenzamide, 4-iodo-N-methylbenzamide, and the non-methylated 4-iodobenzamide, none of which carry both substituents in the same relative orientation on the benzamide core.

Why 4-Iodo-3-methylbenzamide Cannot Be Interchanged with Other Iodo-Benzamide Regioisomers


Iodo-methylbenzamides are not functionally interchangeable despite sharing a benzamide core and halogen substitution. The relative positioning of iodine and methyl groups dictates reactivity in cross-coupling chemistry, pharmacokinetic properties such as lipophilicity and metabolic soft spots, and molecular recognition events including halogen bonding geometry in protein binding pockets [1]. In medicinal chemistry, the 4-iodo substitution pattern provides a defined vector for Suzuki-Miyaura coupling, while the 3-methyl group introduces steric and electronic modulation ortho to the amide [2]. For radiolabeling applications, the iodine position determines whether the isotope remains metabolically stable or undergoes deiodination in vivo—a critical distinction documented for iodobenzamide-based SPECT and melanoma imaging agents [3]. Substituting 3-iodo-4-methylbenzamide or 5-iodo-2-methylbenzamide for 4-iodo-3-methylbenzamide changes the scaffold geometry, potentially invalidating prior structure-activity relationship (SAR) data and compromising synthetic route fidelity.

4-Iodo-3-methylbenzamide (933672-34-5): Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Differentiation: 4-Iodo-3-methyl vs. 3-Iodo-4-methyl Substitution Pattern

The defining structural identifier of 4-Iodo-3-methylbenzamide is the SMILES string CC1=C(I)C=CC(=C1)C(N)=O, which places iodine para to the carboxamide and methyl meta to the carboxamide . Its positional isomer 3-iodo-4-methylbenzamide (CAS 269411-70-3) bears the SMILES CC1=C(C=C(C=C1)C(=O)N)I, placing iodine meta and methyl para to the carboxamide. The predicted LogP for 4-iodo-3-methylbenzamide is reported as 1.70, whereas the positional isomer N-(4-iodophenyl)-3-methylbenzamide exhibits a measured LogP of 3.92 . This ~2.2 log unit difference in lipophilicity translates to an approximately 160-fold difference in octanol-water partition coefficient, directly impacting membrane permeability, protein binding, and metabolic clearance predictions—differentiating procurement requirements where a specific LogP window must be maintained for assay compatibility.

Drug design Scaffold hopping Regioisomer selectivity

Molecular Weight Advantage: Cost-Efficiency vs. Elaborated Iodo-Benzamide Building Blocks

With a molecular weight of 261.06 g/mol, 4-iodo-3-methylbenzamide is the lightest iodo-methylbenzamide building block in its subclass . More elaborated analogs used in kinase inhibitor programs carry significantly higher molecular weights: N-(3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)phenyl)-3-iodo-4-methylbenzamide (a nilotinib iodo-impurity standard) has MW ~552 g/mol and is priced at approximately $295 per unit . The molecular-weight-normalized cost per millimole is substantially lower for 4-iodo-3-methylbenzamide, yielding more compound per dollar for fragment-based screening libraries and parallel synthesis campaigns. Additionally, the relatively low molecular weight places it within fragment-like chemical space (MW < 300), whereas analogs exceeding 500 g/mol exit this space—a critical differentiation for fragment-based drug discovery (FBDD) procurement.

Building block procurement Cost per gram Fragment-based design

Synthetic Versatility: The Iodo Substituent as a Superior Cross-Coupling Handle at the 4-Position

The iodo substituent at the 4-position of 4-iodo-3-methylbenzamide provides a reactive handle for palladium- and cobalt-catalyzed cross-coupling reactions. In systematic studies of cobalt-catalyzed C-N cross-coupling between benzamides and aryl iodides in water, yields up to 92% were achieved using substituted aryl iodides under optimized Co(C₂O₄)·2H₂O/dmeda conditions [1]. The 4-iodo position is particularly advantageous because it avoids steric congestion from the adjacent 3-methyl group, whereas o-iodobenzamides undergo competing radical translocation and 1,5-hydrogen-transfer side reactions that reduce desired product yields [2]. Furthermore, the iodo substituent is a better leaving group than bromo or chloro in oxidative addition steps (C-I bond dissociation energy ~57 kcal/mol vs. C-Br ~68 kcal/mol), enabling milder reaction conditions and broader substrate scope—a key differentiator when selecting among halogenated benzamide building blocks for library synthesis.

Cross-coupling Suzuki-Miyaura reaction C-H activation

Commercial Purity Differentiation: 98% vs. 95% Specifications Across Suppliers

Two distinct purity grades are commercially available for 4-iodo-3-methylbenzamide, enabling fit-for-purpose procurement. Leyan supplies the compound at 98% purity (Product No. 1802049) with documented TPSA (43.09), LogP (1.69852), and GHS hazard classification (H302-H315-H319-H335) . AKSci offers a 95% minimum purity specification (Product Code 4824DL) with long-term storage recommendation at cool, dry conditions and full quality assurance documentation including SDS and COA availability upon request . The 3% purity differential may be critical for applications requiring high-fidelity analytical standards, while the 95% grade may suffice for preparative-scale synthesis where subsequent purification is routine. Both suppliers ship from verified facilities (California, USA and Shanghai, China respectively), providing geographically diversified supply chain resilience.

Quality control Purity specification Supplier comparison

Optimal Application Scenarios for 4-Iodo-3-methylbenzamide (933672-34-5) Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) Library Construction

With MW 261.06 g/mol—well within fragment space (MW < 300)—and a predicted LogP of 1.70, 4-iodo-3-methylbenzamide meets rule-of-three criteria for fragment screening libraries . Its iodine atom serves as both a cross-coupling handle for fragment elaboration and an anomalous scatterer for X-ray crystallographic soaking experiments [1]. The 4-iodo position avoids the radical side reactions documented for o-iodobenzamides during palladium-catalyzed fragment growth, making it the preferred iodo-benzamide regioisomer for FBDD campaigns [2].

Radiolabeled Probe and SPECT Tracer Precursor Development

Iodobenzamide derivatives have established affinity for melanoma tissue and serotonin receptor subtypes, with iodinated benzamides evaluated as SPECT radiotracers for 5-HT₄ receptor imaging . 4-Iodo-3-methylbenzamide can serve as a cold reference standard or synthetic precursor for radioiodination via isotopic exchange at the 4-position. The 3-methyl group provides a metabolic blocking position that may reduce deiodination in vivo compared to non-methylated 4-iodobenzamide, as demonstrated in comparative biodistribution studies of p-iodine-125 benzamides where structural modifications yielded up to 16-fold higher tumor uptake at 72 hours versus the parent 4-iodobenzamide (BZA) [1].

Medicinal Chemistry SAR Exploration of Iodo-Benzamide Scaffolds

The defined 4-iodo-3-methyl substitution pattern provides a unique vector combination for SAR studies. The LogP differential of ~2.2 units relative to N-(4-iodophenyl)-3-methylbenzamide (1.70 vs. 3.92) enables systematic exploration of lipophilicity-driven potency and selectivity trends within iodo-benzamide series. The iodine atom can be exploited for halogen bonding with protein backbone carbonyls in kinase ATP-binding pockets, while the methyl group provides a conservative steric probe at the position ortho to iodine [1]. This scaffold is particularly relevant to programs targeting Abl/Lyn dual inhibition, where 3-substituted benzamide derivatives have demonstrated distinct inhibitory profiles [2].

High-Purity Analytical Reference Standard for Regioisomer-Specific Method Development

Available at 98% purity from Leyan with documented TPSA, LogP, and GHS classification , 4-iodo-3-methylbenzamide serves as a qualified reference standard for HPLC method development where separation from its regioisomers (3-iodo-4-methylbenzamide, 5-iodo-2-methylbenzamide) is required. The distinct chromatographic retention driven by the ~2.2 LogP difference versus N-(4-iodophenyl)-3-methylbenzamide provides a robust selectivity marker for method validation. The compound's well-characterized hazard profile (H302-H315-H319-H335) supports safe handling documentation for GLP-compliant laboratory workflows.

Quote Request

Request a Quote for 4-Iodo-3-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.